NBD dodecanoic acid N-succinimidyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Probing Ligand Binding Sites

NBD-DS finds particular use in studying the ligand binding sites of fatty acid and sterol carrier proteins (FACPs and SCPs) []. Its dodecanoic acid moiety (a 12-carbon chain) mimics the structure of natural fatty acids, allowing it to bind to the hydrophobic ligand binding pockets of FACPs and SCPs. The NBD group attached to the dodecanoic acid chain acts as a fluorescent tag, enabling researchers to detect the probe's location within the protein using fluorescence microscopy or spectroscopy techniques []. This approach helps researchers understand how these proteins interact with their natural fatty acid ligands, crucial for functions like lipid transport and metabolism.

NBD dodecanoic acid N-succinimidyl ester is a synthetic compound that combines a fluorescent moiety, 7-nitrobenzofurazan, with dodecanoic acid through a succinimidyl ester linkage. This compound has the molecular formula C22H29N5O7 and a molecular weight of approximately 475.49 g/mol. The structure consists of a 12-carbon fatty acid chain (dodecanoic acid) that mimics natural fatty acids, making it suitable for biological applications, particularly in studying lipid interactions and transport mechanisms within cells .

NBD-DS acts as a fluorescent probe for fatty acids and SCPs. Here's how it works:

- NBD-DS is added to a cell lysate or a purified protein preparation.

- The NHS ester group reacts with primary amines on fatty acids bound to SCPs or free fatty acids with exposed amine groups.

- The labeled fatty acids and SCPs retain their biological activity due to the long dodecanoic acid chain, which mimics natural fatty acids.

- Researchers can then use fluorescence microscopy or spectroscopy techniques to detect and quantify the NBD-labeled molecules, providing insights into fatty acid trafficking, localization, and interactions with proteins within cells [].

- Covalent Binding to Amines: The compound reacts with primary amines to form stable amide bonds. The general reaction can be represented as:This reaction is crucial for labeling proteins or other biomolecules containing amine groups .

- Fluorescent Emission upon Excitation: Upon excitation with light, the NBD group emits fluorescence, allowing researchers to track the labeled molecules in various biological assays.

NBD dodecanoic acid N-succinimidyl ester exhibits significant biological activity primarily through its role as a fluorescent probe. It is utilized to study the binding sites of fatty acid and sterol carrier proteins, which are essential for lipid transport and metabolism. The fluorescent properties enable visualization and tracking of these interactions in live cells, providing insights into cellular processes related to lipid dynamics .

The synthesis of NBD dodecanoic acid N-succinimidyl ester typically involves the following steps:

- Formation of Succinimidyl Ester: Dodecanoic acid is reacted with succinimidyl chloride in the presence of a base to form the succinimidyl ester.

- Coupling with Fluorescent Moiety: The succinimidyl ester is then coupled with 7-nitrobenzofurazan to yield NBD dodecanoic acid N-succinimidyl ester.

- Purification: The product is purified using chromatographic techniques to ensure high purity and yield .

NBD dodecanoic acid N-succinimidyl ester has several applications in biochemical research:

- Fluorescent Labeling: It is widely used for labeling proteins and studying their interactions with fatty acids and other lipids.

- Investigating Lipid Transport: Researchers employ this compound to explore mechanisms of lipid transport within cells and understand metabolic pathways involving fatty acids .

- Assays for Lipolysis: It can be used in assays to investigate lipolysis processes, aiding in the study of energy metabolism .

Studies involving NBD dodecanoic acid N-succinimidyl ester focus on its interactions with various proteins involved in lipid transport. By labeling these proteins, researchers can visualize their binding dynamics and understand how fatty acids are recognized and processed by carrier proteins. This understanding is crucial for elucidating metabolic disorders related to lipid metabolism .

Several compounds share structural or functional similarities with NBD dodecanoic acid N-succinimidyl ester. Here are some notable examples:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| NBD hexanoic acid N-succinimidyl ester | Shorter carbon chain (6 carbons) | Useful for studying shorter fatty acid interactions |

| NBD lauric acid N-succinimidyl ester | Similar structure but specifically uses lauric acid (12 carbons) | Provides insights specific to lauric acid metabolism |

| BODIPY fatty acid derivatives | Contains BODIPY fluorophore instead of NBD | Offers different fluorescence properties |

| Fatty Acid-Binding Proteins | Proteins that bind fatty acids without fluorescent tags | Essential for understanding natural binding mechanisms |

NBD dodecanoic acid N-succinimidyl ester stands out due to its specific application in tracking lipid interactions through fluorescence, making it a valuable tool in lipid biochemistry research .

Molecular Composition and Structure

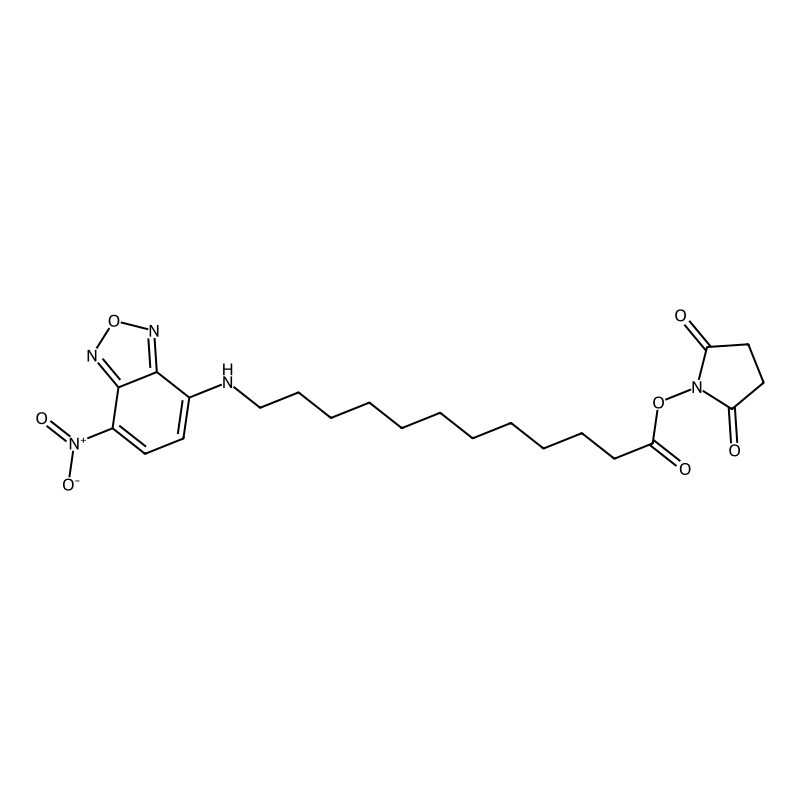

Nitrobenzoxadiazole dodecanoic acid N-succinimidyl ester represents a sophisticated fluorescent labeling reagent that combines three distinct structural components: a nitrobenzoxadiazole fluorophore, a twelve-carbon aliphatic chain, and an N-hydroxysuccinimide ester reactive group [1]. The compound possesses the molecular formula C₂₂H₂₉N₅O₇ with a molecular weight of 475.49 g/mol [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate .

The structural architecture of this molecule features the nitrobenzoxadiazole moiety as the primary fluorophore, which is covalently linked through an amino group to a dodecanoic acid chain [1]. This dodecanoic acid component provides a twelve-carbon aliphatic spacer that separates the fluorescent portion from the reactive N-hydroxysuccinimide ester terminus [3]. The N-hydroxysuccinimide ester group serves as the reactive site for nucleophilic substitution reactions, particularly with primary amines [1].

Table 1: Molecular Composition and Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉N₅O₇ |

| Molecular Weight (g/mol) | 475.49 |

| CAS Number | 689263-76-1 |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)N+[O-] |

| InChI Key | IYDLXEKIIYOVIY-UHFFFAOYSA-N |

The compound's canonical SMILES representation reveals the complete connectivity pattern, showing the nitrobenzoxadiazole ring system connected through an amino linkage to the twelve-carbon chain, which terminates in the N-hydroxysuccinimide ester functionality [4]. The InChI key IYDLXEKIIYOVIY-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [5].

Electronic Properties of the Nitrobenzoxadiazole Fluorophore

The electronic properties of the nitrobenzoxadiazole fluorophore are fundamentally governed by intramolecular charge transfer mechanisms that occur between the electron-donating amino group and the electron-withdrawing nitro group [6]. This donor-acceptor system creates a push-pull electronic structure that is responsible for the compound's distinctive photophysical properties [6] [7].

The nitrobenzoxadiazole moiety exhibits a characteristic electronic configuration where the amino substituent functions as an electron donor, while the nitro group serves as a strong electron acceptor [6]. This arrangement facilitates intramolecular charge transfer transitions upon photoexcitation, resulting in significant changes in the electronic distribution within the molecule [8]. Density functional theory calculations have revealed that the dipole moment change upon excitation is approximately 2 Debye units, which is relatively modest compared to other fluorophores [9] [8].

The electronic transitions within the nitrobenzoxadiazole system involve promotion of electrons from the highest occupied molecular orbital, which is primarily localized on the amino donor group, to the lowest unoccupied molecular orbital, which is predominantly centered on the nitro acceptor moiety [6] [10]. This charge transfer character is responsible for the strong solvatochromic properties exhibited by nitrobenzoxadiazole derivatives [10].

The benzoxadiazole ring system provides additional electronic stabilization through its aromatic character and the presence of the oxadiazole heterocycle [6]. The nitrogen and oxygen atoms within the oxadiazole ring contribute to the overall electronic properties by participating in π-electron delocalization and providing additional sites for intermolecular interactions [11].

Physicochemical Parameters

The physicochemical properties of nitrobenzoxadiazole dodecanoic acid N-succinimidyl ester reflect the combined characteristics of its constituent structural elements [1] [4]. The compound typically exists as an orange powder at room temperature, with a purity of ≥95% as determined by high-performance liquid chromatography [1] [5].

The predicted density of the compound is 1.33±0.1 g/cm³, which is consistent with the presence of multiple heteroatoms and the aromatic nitrobenzoxadiazole system [12]. The predicted boiling point is 637.8±65.0°C, indicating substantial thermal stability under normal conditions [12]. The logarithm of the partition coefficient (LogP) is 4.2, suggesting moderate lipophilicity that facilitates membrane partitioning and cellular uptake [4] [13].

Table 2: Physicochemical Parameters

| Property | Value |

|---|---|

| Appearance | Orange powder |

| Purity | ≥95% (HPLC) |

| Density (g/cm³, predicted) | 1.33±0.1 |

| Boiling Point (°C, predicted) | 637.8±65.0 |

| LogP | 4.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 10 |

| Rotatable Bonds | 15 |

| Topological Polar Surface Area (Ų) | 134 |

| Heavy Atom Count | 34 |

The molecular structure contains one hydrogen bond donor, corresponding to the amino group attached to the nitrobenzoxadiazole ring, and ten hydrogen bond acceptors, including the nitro group oxygens, oxadiazole nitrogen and oxygen atoms, and the carbonyl oxygens of both the dodecanoic acid and succinimidyl ester portions [4]. The presence of fifteen rotatable bonds provides significant conformational flexibility, particularly within the dodecanoic acid chain [4].

The topological polar surface area of 134 Ų indicates a moderate polar character that balances the lipophilic contributions of the aromatic system and aliphatic chain with the hydrophilic character of the polar functional groups [13]. This balance is crucial for the compound's ability to interact with both hydrophobic and hydrophilic environments.

Spectroscopic Characteristics

Absorption Spectra

The absorption spectroscopic properties of nitrobenzoxadiazole dodecanoic acid N-succinimidyl ester are dominated by the electronic transitions within the nitrobenzoxadiazole chromophore [14] [15]. The compound exhibits two primary absorption bands in the ultraviolet-visible region, with the first band occurring in the range of 312-390 nm and the second, more prominent band appearing between 430-480 nm [15].

The first absorption band, typically observed around 330 nm, corresponds primarily to transitions involving the nitro group, which characteristically absorbs at shorter wavelengths [15]. This band represents π→π* transitions localized on the nitroaromatic system [10]. The second absorption band, with a maximum around 467-470 nm, is attributed to the benzoxadiazole moiety and represents the primary chromophoric transition responsible for the compound's visible light absorption [14] [15].

The absorption maximum at approximately 467 nm corresponds to the intramolecular charge transfer transition from the amino donor to the nitro acceptor groups [6] [14]. This transition is characterized by a significant redistribution of electron density within the molecule, creating the excited state responsible for fluorescence emission [8]. The molar absorption coefficient for this transition is substantial, contributing to the compound's effectiveness as a fluorescent probe [7].

Emission Properties

The fluorescence emission properties of nitrobenzoxadiazole dodecanoic acid N-succinimidyl ester are characterized by an emission maximum at approximately 539-540 nm, resulting in a Stokes shift of approximately 70 nm [14] [16]. This emission originates from the relaxed excited state of the nitrobenzoxadiazole fluorophore following intramolecular charge transfer [6] [11].

The emission wavelength places the fluorescence in the yellow-green region of the visible spectrum, making it suitable for fluorescence microscopy applications using standard filter sets [17]. The relatively large Stokes shift provides good separation between excitation and emission wavelengths, reducing the potential for spectral overlap and improving signal-to-background ratios in fluorescence measurements [14].

Table 3: Spectroscopic Characteristics

| Property | Value/Characteristics |

|---|---|

| Excitation Maximum (nm) | 467-470 |

| Emission Maximum (nm) | 539-540 |

| Stokes Shift (nm) | ~70 |

| Fluorescence Environment Sensitivity | High (environment-dependent intensity) |

| Red-edge Excitation Shift (nm) | ~16-29 |

| Dipole Moment Change (D) | ~2 |

The fluorescence quantum yield of nitrobenzoxadiazole derivatives is generally moderate in aqueous environments but can be significantly enhanced in hydrophobic media [6] [18]. This characteristic is particularly relevant for the dodecanoic acid derivative, where the aliphatic chain can facilitate partitioning into lipid membranes, potentially leading to enhanced fluorescence intensity [9] [17].

Environmental Sensitivity of Fluorescence

The environmental sensitivity of nitrobenzoxadiazole fluorescence represents one of the most important characteristics of this fluorophore system [6] [19] [18]. The fluorescence intensity and spectral properties are highly dependent on the polarity, viscosity, and hydrogen bonding capacity of the surrounding environment [9] [18].

In aqueous solutions, nitrobenzoxadiazole derivatives typically exhibit relatively weak fluorescence due to efficient non-radiative deactivation pathways involving hydrogen bonding between the oxadiazole moiety and water molecules [6] [18]. However, upon transfer to hydrophobic environments, such as lipid membranes or protein binding sites, the fluorescence intensity can increase dramatically [17] [18].

The red-edge excitation shift phenomenon, where excitation at the red edge of the absorption spectrum results in a bathochromic shift in emission, has been observed for nitrobenzoxadiazole derivatives [9] [18]. This shift, typically ranging from 16-29 nm, was previously attributed to restricted solvent mobility around the fluorophore [9]. However, recent theoretical and experimental studies have demonstrated that the relatively small dipole moment change (~2 D) upon excitation cannot account for such large shifts based on solvent relaxation alone [9] [8].

Instead, the red-edge excitation shift and time-resolved fluorescence properties are now understood to result from the heterogeneous distribution of fluorophore environments, particularly in membrane systems where the probe can adopt different orientations and depths within the lipid bilayer [9] [8]. Molecular dynamics simulations have confirmed that the heterogeneity of hydration and location correlates with the observed fluorescence lifetimes and spectral shifts [9].

XLogP3

Dates

Explore Compound Types